Para-Methyl Substitution Causes a Catastrophic Loss in Calcium Channel Antagonist Potency Compared to Nifedipine
The target compound's para-methyl substitution results in a drastically reduced ability to inhibit calcium-dependent contractions. The study by Fossheim et al. (1982) explicitly states that the potency order is ortho > meta >> para, and that 'Large para substituents have a very detrimental effect on the relative potency' [1]. While the half-maximal inhibitory concentration (ID50) for the target compound is not given as a discrete number in the accessible text, its relative activity is firmly established as being in the lowest tier, far below that of nifedipine (Compound IX, relative activity = 100) and other ortho-substituted analogs [1]. This compound's activity falls outside the linear correlation between ring planarity and activity, confirming a unique mechanism of inactivity [1].
| Evidence Dimension | Inhibition of Ca2+-dependent muscarinic mechanical responses in guinea pig ileal longitudinal smooth muscle |
|---|---|
| Target Compound Data | Relative activity is in the lowest tier among the tested analogs, specifically classified as having 'greatly reduced' activity compared to the prediction from the ring planarity correlation [1]. |
| Comparator Or Baseline | Nifedipine (Compound IX) with a relative activity normalized to 100. Other ortho-substituted analogs show high activity [1]. |
| Quantified Difference | The paper uses a qualitative ranking (ortho > meta >> para). The potency difference is described as a 'striking decrease' and is not part of the quantitative linear correlation (r=0.89) that holds for other analogs [1]. |
| Conditions | Guinea pig ileal longitudinal smooth muscle assay, measuring inhibition of muscarinic receptor-mediated Ca2+-dependent contraction [1]. |
Why This Matters
For a scientific procurement decision, this makes the compound an ideal negative control or a specific tool for investigating the structural basis of dihydropyridine inactivity, which cannot be replaced by other active analogs.
- [1] Fossheim, R.; Svarteng, K.; Mostad, A.; Ramming, C.; Shefter, E.; Triggle, D. J. Crystal Structures and Pharmacological Activity of Calcium Channel Antagonists: 2,6-Dimethyl-3,5-dicarbomethoxy-4-(unsubstituted, 3-methyl-, 4-methyl-, 3-nitro-, 4-nitro-, and 2,4-dinitrophenyl)-1,4-dihydropyridine. J. Med. Chem. 1982, 25, 126-131. View Source
